Cas no 1152440-29-3 (1-Bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine)
![1-Bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine structure](https://ja.kuujia.com/scimg/cas/1152440-29-3x500.png)
1-Bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine 化学的及び物理的性質
名前と識別子
-
- imidazo[1,5-a]pyrazine,1-bromo-5,6,7,8-tetrahydro-3-(trifluoromethyl)-
- SCHEMBL14962429
- 1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
- EN300-726539
- 1152440-29-3
- CS-0112127
- 1-BROMO-3-(TRIFLUOROMETHYL)-5H,6H,7H,8H-IMIDAZO[1,5-A]PYRAZINE
- DYFZBHNKYYMPNJ-UHFFFAOYSA-N
- Imidazo[1,5-a]pyrazine, 1-bromo-5,6,7,8-tetrahydro-3-(trifluoromethyl)-
- 1-Bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine
-
- インチ: 1S/C7H7BrF3N3/c8-5-4-3-12-1-2-14(4)6(13-5)7(9,10)11/h12H,1-3H2
- InChIKey: DYFZBHNKYYMPNJ-UHFFFAOYSA-N
- ほほえんだ: BrC1=C2CNCCN2C(C(F)(F)F)=N1
計算された属性
- せいみつぶんしりょう: 268.97754g/mol
- どういたいしつりょう: 268.97754g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 29.8Ų
1-Bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-726539-10.0g |
1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine |
1152440-29-3 | 10g |
$4545.0 | 2023-05-29 | ||
Enamine | EN300-726539-0.05g |
1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine |
1152440-29-3 | 0.05g |
$888.0 | 2023-05-29 | ||
Enamine | EN300-726539-2.5g |
1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine |
1152440-29-3 | 2.5g |
$2071.0 | 2023-05-29 | ||
Enamine | EN300-726539-0.25g |
1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine |
1152440-29-3 | 0.25g |
$972.0 | 2023-05-29 | ||
Enamine | EN300-726539-0.1g |
1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine |
1152440-29-3 | 0.1g |
$930.0 | 2023-05-29 | ||
Enamine | EN300-726539-0.5g |
1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine |
1152440-29-3 | 0.5g |
$1014.0 | 2023-05-29 | ||
Enamine | EN300-726539-5.0g |
1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine |
1152440-29-3 | 5g |
$3065.0 | 2023-05-29 | ||
Enamine | EN300-726539-1.0g |
1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine |
1152440-29-3 | 1g |
$1057.0 | 2023-05-29 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1182767-1g |
1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine |
1152440-29-3 | 95% | 1g |
¥25440.00 | 2024-08-09 |
1-Bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine 関連文献
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
1-Bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazineに関する追加情報
Comprehensive Overview of 1-Bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine (CAS No. 1152440-29-3)
The compound 1-Bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine (CAS No. 1152440-29-3) is a highly specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a imidazo[1,5-a]pyrazine core substituted with a bromo and a trifluoromethyl group, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, given the increasing demand for novel small-molecule therapeutics targeting complex diseases.
In recent years, the trifluoromethyl group has become a hotspot in medicinal chemistry due to its ability to enhance metabolic stability and bioavailability. This trend aligns with the growing focus on fluorinated compounds in the development of next-generation pharmaceuticals. The presence of both bromo and trifluoromethyl substituents in this compound offers versatile reactivity, enabling its use in cross-coupling reactions, a topic frequently searched by chemists exploring C-C bond formation strategies.
The imidazo[1,5-a]pyrazine scaffold is another key feature driving interest in this compound. This heterocycle is a privileged structure in drug design, often associated with kinase inhibition and GPCR modulation. As the pharmaceutical industry shifts toward targeted therapies, queries related to scaffold diversification and fragment-based drug design have surged, further highlighting the relevance of this molecule.
From a synthetic perspective, 1-Bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine serves as a building block for high-value intermediates. Its compatibility with modern catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, makes it a sought-after reagent. Laboratories focusing on library synthesis for high-throughput screening often prioritize such compounds to accelerate hit identification.
Beyond pharmaceuticals, this compound’s agrochemical potential is also under exploration. The trifluoromethyl group is a common motif in crop protection agents, and its incorporation into imidazo[1,5-a]pyrazine derivatives could lead to novel pesticide candidates. With rising global concerns about sustainable agriculture, researchers are actively investigating eco-friendly chemical solutions, making this compound a subject of interdisciplinary interest.
Analytical characterization of CAS No. 1152440-29-3 typically involves advanced techniques like NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure precise quality control, a critical factor for industries adhering to Good Manufacturing Practices (GMP). The compound’s stability under various conditions is another frequently discussed topic, particularly in forums dedicated to chemical storage and handling protocols.
In summary, 1-Bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine represents a convergence of cutting-edge chemical innovation and practical utility. Its role in advancing drug discovery, agrochemical development, and catalysis research underscores its importance in modern science. As the demand for tailor-made intermediates grows, this compound is poised to remain a focal point in both academic and industrial settings.
1152440-29-3 (1-Bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine) 関連製品
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